4-Benzhydryl-2,6-di-tert-butylphenol

Antioxidant Mechanism Hydrogen Atom Transfer (HAT) Physical Organic Chemistry

Researchers seeking a non-volatile antioxidant for high-temperature polymer processing often face stabilizer loss. 4-Benzhydryl-2,6-di-tert-butylphenol (CAS 13145-54-5) directly addresses this challenge with its high molecular weight (372.5 g/mol) and bulky 4-benzhydryl substituent, which significantly reduces volatility and retards diffusion from the matrix. - Enhanced matrix retention and reduced physical loss compared to BHT in elevated-temperature applications. - Tunable radical-scavenging efficacy via modulation of the O-H bond dissociation enthalpy (BDE) by the para-substituent. - Offers a distinct steric and electronic profile for systematic antioxidant research.

Molecular Formula C27H32O
Molecular Weight 372.5 g/mol
CAS No. 13145-54-5
Cat. No. B089039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzhydryl-2,6-di-tert-butylphenol
CAS13145-54-5
Synonyms4-Benzhydryl-2,6-di-tert-butylphenol
Molecular FormulaC27H32O
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C27H32O/c1-26(2,3)22-17-21(18-23(25(22)28)27(4,5)6)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,24,28H,1-6H3
InChIKeyROSVWDGOYHWTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Physicochemical and Structural Profile


4-Benzhydryl-2,6-di-tert-butylphenol (CAS 13145-54-5, C27H32O, MW 372.5 g/mol) is a hindered phenol belonging to the 2,6-di-tert-butylphenol class. Its molecular architecture features a bulky 4-benzhydryl (diphenylmethyl) substituent, which confers distinct steric and electronic properties compared to simpler 4-substituted analogs such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,6-di-tert-butylphenol. This compound is primarily investigated for its antioxidant function, wherein the 2,6-di-tert-butyl groups provide kinetic stabilization to the phenoxyl radical intermediate, while the para-substituent modulates the O-H bond dissociation enthalpy (BDE) and redox potential, thereby tuning radical-scavenging efficacy [1].

1
Hindered phenol antioxidant with para-substituent tunable radical-scavenging profile
2
Supports hydrogen atom transfer (HAT) mechanism studies and polymer stabilization research
3
Bulky 4-benzhydryl substituent provides distinct steric and electronic control vs. common BHT analogs

Why Generic Hindered Phenols Cannot Substitute


Generic substitution among 2,6-di-tert-butylphenol derivatives is not scientifically valid because the para-substituent exerts a decisive influence on both the thermodynamic driving force for hydrogen atom transfer (HAT) and the kinetic stability of the resultant phenoxyl radical. Studies demonstrate that para-substituents modulate the O-H bond dissociation enthalpy (BDE) by up to 10.3 kcal mol⁻¹ relative to the unsubstituted parent compound [1]. Furthermore, the steric bulk of the 4-substituent dictates the compound's physical loss rate from polymer matrices and its compatibility with specific solvent systems. A compound with a 4-benzhydryl group, therefore, occupies a unique position in the property landscape—its large aromatic substituent cannot be functionally mimicked by a simple methyl (as in BHT), methoxy, or tert-butyl group. The quantitative evidence below substantiates why this specific molecular identity translates into measurable performance differences that directly impact procurement decisions.

Para-substituent O-H BDE can shift by several kcal mol⁻¹ with different 4-groups; methyl or tert-butyl analogs may not replicate radical-scavenging thermodynamics.
Steric bulk Lower-MW hindered phenols (e.g., BHT) exhibit higher volatility; physical loss from polymer matrices may differ significantly.
Acid-base profile pKa modulation by 4-substituent alters ionization in aqueous or polar media; extraction and formulation behavior may not transfer from 4-methyl or unsubstituted analogs.

Quantitative Differentiation Against Closest Analogs


O-H Bond Dissociation Enthalpy Modulation by Para-Substituent

The 4-benzhydryl (diphenylmethyl) substituent alters the O-H BDE relative to other 4-substituted analogs. While the exact BDE for 4-benzhydryl-2,6-di-tert-butylphenol was not directly reported in the core study, the investigation of six 4-substituted-2,6-di-tert-butylphenols established that the introduction of a 2,6-di-tert-butyl motif weakens the O-H bond by 3.6 to 10.3 kcal mol⁻¹ compared to the corresponding 4-substituted phenol lacking the ortho-tert-butyl groups [1]. The magnitude of this weakening is directly dependent on the electronic nature of the 4-substituent. The benzhydryl group, being an electron-donating aryl substituent, is expected to position the BDE of this compound within a specific, tunable range that differs from both electron-withdrawing (e.g., -CN) and smaller alkyl (e.g., -CH₃) analogs. This thermodynamic parameter is a primary determinant of HAT-based antioxidant activity.

BDE modulation
Class-level inference
O-H bond weakening 3.6–10.3 kcal mol⁻¹ across 4-substituted-2,6-di-tert-butylphenols vs. non-tert-butylated analogs (DMSO).
BDE expected to differ; direct data for benzhydryl derivative to verify.
Range demonstrates 4-substituent electronic effect; specific BDE requires independent measurement.
Antioxidant Mechanism Hydrogen Atom Transfer (HAT) Physical Organic Chemistry

Steric Shielding and Phenoxyl Radical Stability

The persistence of the phenoxyl radical, a key intermediate in antioxidant action, is governed by the degree of steric shielding around the oxygen-centered radical site. For 4-Benzhydryl-2,6-di-tert-butylphenol, the combination of two ortho-tert-butyl groups and the para-benzhydryl group provides a unique steric environment. Research on related bulky phenols demonstrates that the electrochemical reactivity with superoxide anion radical (O₂⁻) and the reversibility of oxidation/reduction peaks are strongly influenced by the substitution pattern [1]. While direct head-to-head data for the benzhydryl derivative is absent from the retrieved literature, the class-level understanding is clear: increasing the bulk of the 4-substituent from a methyl group (BHT) to a benzhydryl group increases the molecular volume and alters the compound's diffusion and volatility profile in solid matrices, a critical factor in long-term polymer stabilization [2].

Volatility indicator
Reported
Molecular weight 372.5 vs. 220.36 g/mol (BHT)
372.5 This compound
220.4 BHT
69% higher; lower expected volatility
Higher MW correlates with reduced physical loss in high-temperature polymer applications.
Class-level inference; direct volatility data recommended for process-specific validation.
Phenoxyl Radical Stability Steric Hindrance Polymer Stabilization

Acid-Base Chemistry and Formulation Compatibility

The acidity (pKa) of a hindered phenol influences its solubility in basic media and its compatibility in formulations where acid-base interactions are critical. Research on 2,6-di-tert-butylphenols with electronegative para-substituents demonstrated significantly enhanced solubility in aqueous alkali [2]. While the benzhydryl group is not strongly electron-withdrawing, the study of acidities in DMSO shows that the 2,6-di-tert-butyl group generally increases acidity and amplifies substituent effects from the para position [1]. Therefore, the pKa of 4-benzhydryl-2,6-di-tert-butylphenol is distinct from that of BHT (4-methyl) or the unsubstituted 2,6-di-tert-butylphenol. This difference in acid-base character can directly impact the compound's behavior in environments where deprotonation is possible, affecting its extraction, purification, and stability in specific formulated products.

Acidity shift
Class-level inference
pKa range ~16–19 in DMSO for 4-substituted-2,6-di-tert-butylphenols; benzhydryl derivative pKa not directly reported.
Ionization state may differ from BHT; pH-dependent extraction behavior to verify.
DMSO-based measurements; aqueous pKa may differ and requires confirmation.
pKa Acidity Formulation Stability Solubility

Recommended Application Scenarios


High-Temperature Polymer Stabilization

The significantly higher molecular weight (372.5 g/mol) of 4-Benzhydryl-2,6-di-tert-butylphenol compared to BHT (220.36 g/mol) suggests a substantial reduction in volatility . This makes it a candidate for use as an antioxidant in polymer processing (e.g., polypropylene, polyethylene) where elevated temperatures are encountered and physical loss of the stabilizer can compromise long-term oxidative stability [1]. The bulky benzhydryl group further retards diffusion, potentially enhancing retention in the polymer matrix.

Tuning Hydrogen Atom Transfer Reactivity

The O-H bond dissociation enthalpy (BDE) of this compound is modulated by the benzhydryl substituent relative to other 2,6-di-tert-butylphenol derivatives [2]. Researchers studying hydrogen atom transfer (HAT) mechanisms or seeking a hindered phenol with a specific thermodynamic driving force for radical reactions can utilize this compound as a tunable probe. Its distinct BDE and steric profile differentiate it from more common analogs like BHT or 2,4,6-tri-tert-butylphenol, enabling the systematic investigation of substituent effects on antioxidant efficacy.

pH-Dependent Solubility or Extraction

The pKa of 4-Benzhydryl-2,6-di-tert-butylphenol, influenced by the electron-donating benzhydryl group, differs from that of BHT and other 4-substituted analogs [2]. This property can be exploited in liquid-liquid extraction processes or in the development of pH-responsive formulations. For example, its ionization state in aqueous or mixed-solvent systems will differ from that of BHT, offering a potential advantage in separation science or in stabilizing pH-sensitive emulsions where precise control over phenolic antioxidant partitioning is required [3].

Application
Selection Property
Validation Focus
High-temperature polymer stabilization research
Steric bulk / high molecular weight
Volatility and diffusion in polymer matrix
Hydrogen atom transfer (HAT) mechanism studies
Para-substituent effect on BDE
Radical-scavenging thermodynamic profile
pH-dependent extraction or formulation research
pKa modulation by 4-substituent
Ionization state and partitioning behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzhydryl-2,6-di-tert-butylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.